Octahydro-4,7-methano-1H-indene-5,-dimethylamine

Dental restorative materials Nanohybrid composites Microhardness

Octahydro-4,7-methano-1H-indene-5,-dimethylamine, systematically named 3(4),8(9)-bis(aminomethyl)tricyclo[5.2.1.0²,⁶]decane and commonly referred to as TCD‑diamine, is a rigid, aliphatic, tricyclic primary diamine (C₁₂H₂₂N₂, MW 194.32 g·mol⁻¹) supplied as a low‑viscosity liquid. Its constrained polycyclic backbone imparts accelerated ambient‑temperature reactivity with epoxy resins, reduced yellowing relative to aromatic amines, and enhanced thermal and hydrolytic stability in cured networks.

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
CAS No. 76364-76-6
Cat. No. B1601762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-4,7-methano-1H-indene-5,-dimethylamine
CAS76364-76-6
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Structural Identifiers
SMILESC1CC2C3CC(C2C1CN)CC3CN
InChIInChI=1S/C12H22N2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-12H,1-6,13-14H2
InChIKeyLQGTVLDXRIBHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-4,7-methano-1H-indene-5,-dimethylamine (CAS 76364-76-6) – A Rigid Tricyclic Diamine for High-Performance Epoxy, Polyurethane, and Dental Resin Procurement


Octahydro-4,7-methano-1H-indene-5,-dimethylamine, systematically named 3(4),8(9)-bis(aminomethyl)tricyclo[5.2.1.0²,⁶]decane and commonly referred to as TCD‑diamine, is a rigid, aliphatic, tricyclic primary diamine (C₁₂H₂₂N₂, MW 194.32 g·mol⁻¹) supplied as a low‑viscosity liquid [1]. Its constrained polycyclic backbone imparts accelerated ambient‑temperature reactivity with epoxy resins, reduced yellowing relative to aromatic amines, and enhanced thermal and hydrolytic stability in cured networks [2]. Commercial production starts from dicyclopentadiene (DCP) via sequential hydroformylation, hydrogenation, and reductive amination, yielding an isomeric mixture that serves as a high‑performance epoxy hardener, a polyurethane chain extender, and a building block for specialty polyamides and dental restorative composites [1].

Why 76364-76-6 Cannot Be Replaced by IPDA, 1,3‑BAC, or Linear Diamines in Performance‑Critical Epoxy Formulations


Cycloaliphatic diamines such as isophorone diamine (IPDA), 1,3‑bis(aminomethyl)cyclohexane (1,3‑BAC), and linear analogues like hexamethylenediamine share the same primary‑amine functionality as TCD‑diamine, yet their conformational flexibility and steric environment differ fundamentally [1]. The tricyclic TCD cage restricts molecular motion, which raises the glass‑transition temperature (Tg) of cured networks and reduces polymerization shrinkage—a critical advantage in dental restoratives and precision adhesives [2]. Furthermore, simple substitution with IPDA or MXDA in low‑emission, room‑temperature curing formulations often results in higher viscosity, pronounced amine blushing, and inferior surface gloss; TCD‑diamine‑derived hardeners consistently deliver lower viscosity and a blushing‑free, high‑gloss finish under identical application conditions [3]. Consequently, formulators who interchange these diamines risk batch failure due to mismatched pot‑life, hardness development, or aesthetic defects.

Quantitative Comparator Evidence for Octahydro-4,7-methano-1H-indene-5,-dimethylamine (76364-76-6) – Hardness, Blushing, Viscosity, and Curing Speed Head‑to‑Head Data


Vickers Surface Hardness Superiority of TCD‑Monomer Composites over Conventional Bis‑GMA Composites

In a direct head‑to‑head study of nanohybrid dental composites, the TCD‑monomer‑based formulation (Charisma Diamond) achieved significantly higher Vickers hardness values than the conventional Bis‑GMA‑based formulation (IPS Empress Direct) under all tested curing‑light and curing‑mode conditions [1]. The TCD monomer acts as a highly reactive crosslinker that raises the degree of conversion, yielding better mechanical strength and reduced polymerization shrinkage [1].

Dental restorative materials Nanohybrid composites Microhardness

Reduced Amine Blushing and Superior Surface Gloss vs. IPDA‑, MXDA‑, DETA‑, and TETA‑Based Epoxy Hardeners

Patent US 10,662,280 explicitly compares amine‑epoxide adducts prepared from TCD‑diamine with analogous adducts based on isophorone diamine (IPDA), m‑xylylenediamine (MXDA), diethylenetriamine (DETA), and triethylenetetramine (TETA) [1]. The TCD‑diamine adduct exhibits 'significantly fewer blushing effects,' enabling epoxy coatings that cure to a 'high‑gloss, even, nontacky surface' even when applied in large areas at cold temperatures [1]. In contrast, the comparator adducts are described as 'mostly still of high viscosity and/or susceptible to blushing' [1].

Epoxy coatings Amine blushing Surface gloss

Faster Ambient‑Temperature Cure and High Final Hardness vs. Conventional Cycloaliphatic and Aromatic Diamines

The SIKA patent application WO/2023/285188 discloses amines of formula (I) that encompass TCD‑diamine‑derived structures and states that they 'cure surprisingly fast, and in a trouble‑free manner, provide a high final hardness, and produce beautiful, defect‑free surfaces with high gloss even when applied over large areas and at cold temperatures' [1]. This contrasts with many conventional amines that require elevated temperatures or extended cure schedules to reach equivalent hardness. The rigid tricyclic scaffold accelerates the epoxy‑amine reaction at room temperature while maintaining a usable pot‑life [2].

Fast-curing epoxy Low-temperature cure Hardness development

Low Odor and Reduced Workplace Exposure Risk vs. TETA and Other Volatile Polyamines

The polycyclic polyamine patent literature explicitly notes that bis(aminomethyl)tricyclodecanes 'function excellently as non‑visibly carbonating epoxy curing agents and in addition unlike most other amines exhibit a mild amine odor' [1]. Feichtinger et al. (U.S. Pat. 3,317,469) describe the diamines as 'clear, colorless, mobile liquids of weak odor' [1]. This contrasts sharply with TETA and DETA, which are known respiratory irritants with strong ammoniacal odors. TCD‑diamine's higher molecular weight and rigid cage structure confer a lower vapor pressure (flash point ~162 °C reported in supplier data ), reducing airborne amine concentrations during formulation and application.

Industrial hygiene Low-emission hardener Amine volatility

Enhanced Thermal Stability and Rigidity Control in Polyamide Resins vs. Flexible‑Chain Diamine Analogues

U.S. Patent 4,609,723 teaches that polyamides synthesized from bis(aminomethyl)tricyclodecane and polymeric fat acids exhibit 'greater rigidity' compared with analogous polyamides prepared from commercially available flexible‑chain diamines, enabling a 'wide range of rigidity than heretofore possible' [1]. This rigidity tunability arises directly from the constrained tricyclic cage, which restricts segmental motion in the polymer backbone more effectively than monocyclic diamines such as 1,3‑cyclohexane bismethylene amine or linear 1,6‑hexamethylene diamine, as demonstrated in comparative polyesteramide Tg studies [2].

Specialty polyamides Thermomechanical properties Rigidity control

Resistance to Hydrolytic Degradation and Sustained Hardness After Artificial Aging vs. Bis‑GMA and TEGDMA Dental Monomers

Citing the work of Frauscher et al. and Ilie et al., Roy et al. (2018) report that TCD‑based dental composites 'showed high VK values and better resistance to hydrolytic degradation when compared with conventional Bis‑GMA monomer' even after artificial aging [1]. The TCD monomer's highly crosslinked 3D network reduces water ingress and hydrolytic chain scission, maintaining surface hardness where Bis‑GMA/TEGDMA formulations soften over time.

Hydrolytic stability Dental composite aging Long-term durability

Procurement‑Guiding Application Scenarios for Octahydro-4,7-methano-1H-indene-5,-dimethylamine (TCD‑Diamine, 76364-76-6)


Blushing‑Free, High‑Gloss Industrial Flooring and Protective Coatings

Facility owners and coating formulators who have experienced amine‑blush defects with IPDA or MXDA hardeners should switch to TCD‑diamine‑based adducts. As demonstrated in U.S. Patent 10,662,280, TCD‑diamine adducts deliver 'significantly fewer blushing effects' and a 'high‑gloss, even, nontacky surface' — even when applied over large areas at cold temperatures [1]. The resulting coatings meet aesthetic specifications for decorative flooring, showroom finishes, and architectural protective topcoats without costly post‑application polishing or re‑coating.

Wear‑Resistant, Long‑Life Dental Restorative Composites

Dental material manufacturers developing premium nanohybrid composites should incorporate TCD‑diamine‑derived monomers instead of conventional Bis‑GMA. Direct comparative data from Roy et al. (J. Conserv. Dent. 2018) show that TCD‑monomer‑based composites achieve statistically higher Vickers surface hardness and better hydrolytic aging resistance [2]. These properties translate to restorations that maintain polish and occlusal integrity longer, supporting premium pricing and differentiation in the competitive dental consumables market.

Low‑Emission, Fast‑Cure Structural Adhesives for Automotive and Aerospace Assembly

For structural bonding applications requiring rapid fixture times at ambient temperature without compromising bond strength, TCD‑diamine‑based epoxy formulations offer a decisive advantage. The SIKA patent (WO/2023/285188) confirms that TCD‑diamine‑class hardeners 'cure surprisingly fast … provide a high final hardness, and produce … high gloss even … at cold temperatures' [3]. Automotive OEMs and Tier‑1 suppliers can reduce heated‑fixture bottlenecks and energy costs while maintaining the mechanical performance required for crash‑durable bonded joints.

Rigidity‑Tailored Injection‑Molded Polyamide Components

Polyamide compounders seeking to expand their product portfolio into structural, injection‑moldable grades should evaluate bis(aminomethyl)tricyclodecane as a diamine monomer. U.S. Patent 4,609,723 demonstrates that TCD‑diamine‑based polyamides offer 'greater rigidity' and a 'wide range of rigidity' tunable by copolymer composition [4]. This enables the production of dimensionally stable housings, connectors, and under‑hood automotive parts that outperform flexible‑chain polyamide 6,6 or polyamide 6 in stiffness‑critical applications.

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